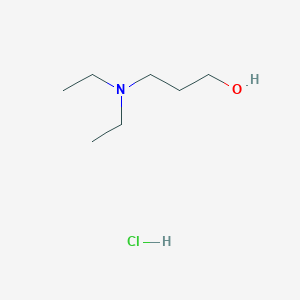
3-(Diethylamino)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)propan-1-ol hydrochloride is a chemical compound with the molecular formula C7H18ClNO. It is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals and other chemical products. This compound is typically found as a white to light yellow crystalline powder and is highly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Diethylamino)propan-1-ol hydrochloride typically involves the reaction of 3-(Diethylamino)propan-1-ol with hydrochloric acid. The reaction is straightforward and involves mixing the alcohol with an aqueous solution of hydrochloric acid, followed by crystallization to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and more concentrated solutions of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Diethylamino)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Halides or esters.
Scientific Research Applications
3-(Diethylamino)propan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with amine functionalities.
Industry: Applied in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)propan-1-ol hydrochloride involves its interaction with various molecular targets, primarily through its amine and hydroxyl functional groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and other types of chemical interactions, which can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
3-(Dimethylamino)propan-1-ol: Similar in structure but contains methyl groups instead of ethyl groups.
3-(Diethylamino)propan-2-ol: Similar but with the hydroxyl group on the second carbon atom.
3-(Diethylamino)butan-1-ol: Similar but with an additional carbon in the carbon chain.
Uniqueness: 3-(Diethylamino)propan-1-ol hydrochloride is unique due to its specific combination of diethylamino and hydroxyl functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications and as an intermediate in the production of various chemical products.
Properties
IUPAC Name |
3-(diethylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-3-8(4-2)6-5-7-9;/h9H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGDUYAPICXRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
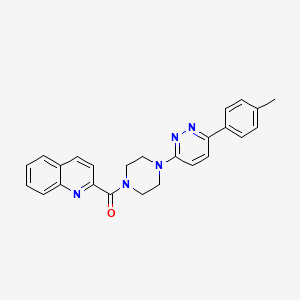


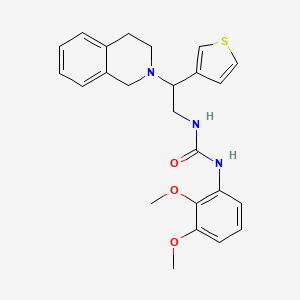
![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B2859086.png)
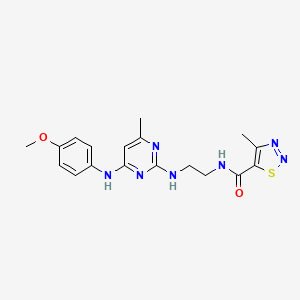
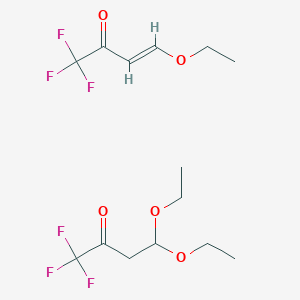
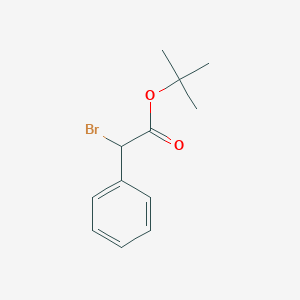
![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2859093.png)
![2-cyclopropyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2859094.png)
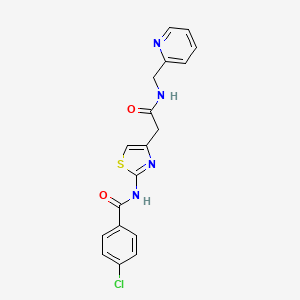
![2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2859096.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2859097.png)
![3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2859099.png)
